molecular formula C25H23N5O3 B2819169 4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 886895-91-6

4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2819169
CAS RN: 886895-91-6
M. Wt: 441.491
InChI Key: AZYYNPHAZJQZNU-UHFFFAOYSA-N
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Description

4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C25H23N5O3 and its molecular weight is 441.491. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis

Research by Rábarová et al. (2004) explored microwave irradiation to enhance the condensation reactions of compounds containing active methylene groups, demonstrating the beneficial effects of microwave irradiation in shortening reaction times and increasing yields. This method could be applicable to synthesizing complex molecules like the one mentioned, indicating potential advancements in synthetic organic chemistry techniques (Rábarová et al., 2004).

Antitumor Activity

Maftei et al. (2013) synthesized bioactive 1,2,4-oxadiazole natural product analogs, testing them for antitumor activity. This research highlights the potential of structurally complex compounds in developing new anticancer drugs. The study found one compound with significant potency against a panel of 11 cell lines, illustrating the therapeutic potential of novel synthetic molecules (Maftei et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione' involves the condensation of 2-amino-4-methyl-6-(2-methylphenyl)purin-7(8H)-one with 3-oxobutan-2-yl phenylhydrazone followed by cyclization with phthalic anhydride and acetic anhydride. The resulting product is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to yield the final compound.", "Starting Materials": [ "2-amino-4-methyl-6-(2-methylphenyl)purin-7(8H)-one", "3-oxobutan-2-yl phenylhydrazone", "phthalic anhydride", "acetic anhydride", "benzoyl chloride" ], "Reaction": [ "Condensation of 2-amino-4-methyl-6-(2-methylphenyl)purin-7(8H)-one with 3-oxobutan-2-yl phenylhydrazone in the presence of acetic acid to yield the intermediate", "Cyclization of the intermediate with phthalic anhydride and acetic anhydride in the presence of sulfuric acid to form the intermediate product", "Friedel-Crafts acylation reaction of the intermediate product with benzoyl chloride in the presence of aluminum chloride to yield the final compound" ] }

CAS RN

886895-91-6

Molecular Formula

C25H23N5O3

Molecular Weight

441.491

IUPAC Name

4-methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H23N5O3/c1-15-10-8-9-13-19(15)30-20(18-11-6-5-7-12-18)14-28-21-22(26-24(28)30)27(4)25(33)29(23(21)32)16(2)17(3)31/h5-14,16H,1-4H3

InChI Key

AZYYNPHAZJQZNU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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